molecular formula C5H4INO3 B1432197 Methyl 2-iodooxazole-4-carboxylate CAS No. 1379359-08-6

Methyl 2-iodooxazole-4-carboxylate

Cat. No. B1432197
M. Wt: 252.99 g/mol
InChI Key: JYBLBUQNQJGLNG-UHFFFAOYSA-N
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Description

Methyl 2-iodooxazole-4-carboxylate is a chemical compound with the molecular formula C5H4INO3 . It is a heterocyclic compound, specifically an oxazole, which is a five-membered ring containing one oxygen atom and one nitrogen atom .


Physical And Chemical Properties Analysis

Methyl 2-iodooxazole-4-carboxylate has a molecular weight of 252.99 g/mol . Other physical and chemical properties such as boiling point are not specified in the available literature.

Scientific Research Applications

1. Metal-mediated DNA base pairing of 2-oxo-imidazole-4-carboxylate nucleotides

  • Application Summary: This research focuses on the metal-mediated base pairing properties of a novel 2-oxo-imidazole-4-carboxylate (ImOC) nucleobase . The ImOC nucleobases were found to form stable ImOC –Cu II – ImOC and ImOC –Hg II – ImOC base pairs in the presence of the corresponding metal ions .
  • Methods of Application: The ImOC nucleobases can be easily derived from a commercially available uridine analogue . The ImOC bases did not react with other divalent metal ions and showed superior metal selectivity compared to similar nucleobase design reported so far .
  • Results: The ImOC –Cu II – ImOC base pair was much more stable than mismatch pairs with other natural nucleobases, confirming the base pair specificity in the presence of Cu II . Furthermore, they demonstrated the quantitative assembly of three Cu II ions inside a DNA duplex with three consecutive ImOC – ImOC pairs .

2. Metalation of Oxazoles and Benzoxazoles

  • Application Summary: This research discusses the metalation of oxazoles and benzoxazoles, including synthesis of oxazoles and benzoxazoles, metal-mediated deprotonations, metal-catalyzed cross-coupling reactions, and other miscellaneous reactions .
  • Methods of Application: The methods discussed include synthesis of oxazoles and benzoxazoles, deprotonations and halogen–metal exchange of oxazoles and benzoxazoles, Suzuki–Miyaura, Stille, and Negishi cross-coupling reactions .
  • Results: The results of this research have been widely used, especially in the last 10 years .

3. Protein Tyrosine Phosphatase-1B (PTP-1B) Inhibitory Activity

  • Application Summary: A chain of oxazole derivatives were synthesized and checked for PTP-1B inhibitory activity . Protein tyrosine phosphatase-1B (PTP-1B) has been found important for the treatment of diabetes and obesity .
  • Methods of Application: The oxazole derivatives were synthesized and their inhibitory activity against PTP-1B was tested .
  • Results: Out of all compounds, two exhibited the most promising activity .

4. Metalation of Oxazoles and Benzoxazoles

  • Application Summary: This research discusses the metalation of oxazoles and benzoxazoles, including synthesis of oxazoles and benzoxazoles, metal-mediated deprotonations, metal-catalyzed cross-coupling reactions, and other miscellaneous reactions .
  • Methods of Application: The methods discussed include synthesis of oxazoles and benzoxazoles, deprotonations and halogen–metal exchange of oxazoles and benzoxazoles, Suzuki–Miyaura, Stille, and Negishi cross-coupling reactions .
  • Results: The results of this research have been widely used, especially in the last 10 years .

5. Metal-mediated DNA base pairing of 2-oxo-imidazole-4-carboxylate nucleotides

  • Application Summary: This research focuses on the metal-mediated base pairing properties of a novel 2-oxo-imidazole-4-carboxylate (ImOC) nucleobase . The ImOC nucleobases were found to form stable ImOC –Cu II – ImOC and ImOC –Hg II – ImOC base pairs in the presence of the corresponding metal ions .
  • Methods of Application: The ImOC nucleobases can be easily derived from a commercially available uridine analogue . The ImOC bases did not react with other divalent metal ions and showed superior metal selectivity compared to similar nucleobase design reported so far .
  • Results: The ImOC –Cu II – ImOC base pair was much more stable than mismatch pairs with other natural nucleobases, confirming the base pair specificity in the presence of Cu II . Furthermore, they demonstrated the quantitative assembly of three Cu II ions inside a DNA duplex with three consecutive ImOC – ImOC pairs .

Safety And Hazards

Methyl 2-iodooxazole-4-carboxylate should be handled with care. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire .

properties

IUPAC Name

methyl 2-iodo-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO3/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBLBUQNQJGLNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-iodooxazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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